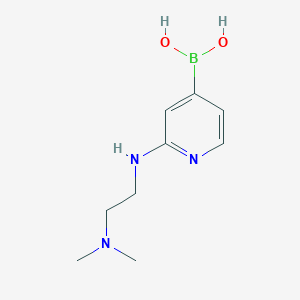
(2-((2-(Dimethylamino)ethyl)amino)pyridin-4-yl)boronic acid
Vue d'ensemble
Description
“(2-((2-(Dimethylamino)ethyl)amino)pyridin-4-yl)boronic acid” is a type of organoboron reagent . Organoboron reagents are commonly used in Suzuki–Miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Synthesis Analysis
The synthesis of this compound could potentially involve the use of Suzuki–Miyaura coupling reactions . The general physical and chemical properties of each class of boron reagent are evaluated with special emphasis on the currently understood mechanisms of transmetalation .Chemical Reactions Analysis
As a boronic acid derivative, this compound can participate in Suzuki-Miyaura cross-coupling reactions . These reactions are used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Applications De Recherche Scientifique
Boronic Acid Sensors
Boronic acids, including their derivatives, have been widely used in developing chemical sensors due to their ability to form reversible covalent bonds with diols and polyols. This property facilitates the creation of sensors for recognizing carbohydrates, catecholamines, ions, hydrogen peroxide, and other molecules. The development of boronic acid sensors with double recognition sites, including diboronic acid sensors and monoboronic acid sensors with another binding moiety, has significantly improved binding affinity and selectivity due to the synergistic working of double recognition sites (Bian et al., 2019).
Electrochemical Biosensors
Ferroceneboronic acid (FcBA) and ferrocene-modified boronic acids have been utilized to construct electrochemical biosensors. These compounds combine a boronic acid moiety (binding site) with an electrochemically active ferrocene residue, making them suitable for sensing sugars, glycated hemoglobin (HbA1c), fluoride ions, and more. The principle relies on the differential redox properties of the FcBA-sugar adducts compared to free FcBA, enabling the non-enzymatic detection of glucose and other substances (Wang et al., 2014).
Drug Discovery and Medical Applications
Boronic acid compounds, due to their unique chemical properties, have found applications in drug discovery and as components of medicinal chemistry. The incorporation of boronic acids into drug molecules has been linked to enhanced potency and improved pharmacokinetic profiles. Research in this area has led to the approval of several boronic acid-based drugs by regulatory authorities, underscoring their importance in therapeutic development (Plescia & Moitessier, 2020).
Material Science and Corrosion Inhibition
Quinoline derivatives, which share structural similarities with the compound , have been employed as effective anticorrosive materials. These derivatives exhibit significant efficacy against metallic corrosion, attributed to their high electron density and ability to form stable chelating complexes with surface metallic atoms. The presence of polar substituents enhances their adsorption and corrosion inhibition properties, making them valuable in protecting metals from corrosion (Verma, Quraishi, & Ebenso, 2020).
Orientations Futures
Propriétés
IUPAC Name |
[2-[2-(dimethylamino)ethylamino]pyridin-4-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BN3O2/c1-13(2)6-5-12-9-7-8(10(14)15)3-4-11-9/h3-4,7,14-15H,5-6H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZLRRMJAYDVTTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1)NCCN(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501170910 | |
| Record name | Boronic acid, B-[2-[[2-(dimethylamino)ethyl]amino]-4-pyridinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501170910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-((2-(Dimethylamino)ethyl)amino)pyridin-4-yl)boronic acid | |
CAS RN |
1704064-35-6 | |
| Record name | Boronic acid, B-[2-[[2-(dimethylamino)ethyl]amino]-4-pyridinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704064-35-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[2-[[2-(dimethylamino)ethyl]amino]-4-pyridinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501170910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(8-azabicyclo[3.2.1]octan-3-yl)thiazol-2-amine dihydrochloride](/img/structure/B1472815.png)
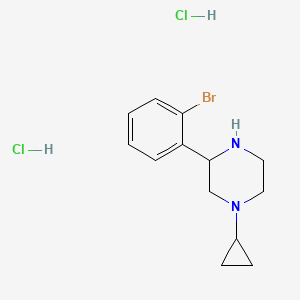
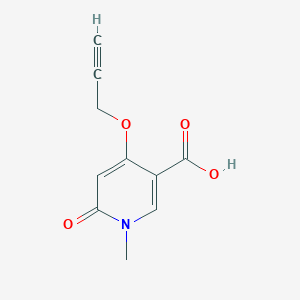
![8-(Pyridin-4-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472822.png)
![8-(Pyridin-3-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472823.png)
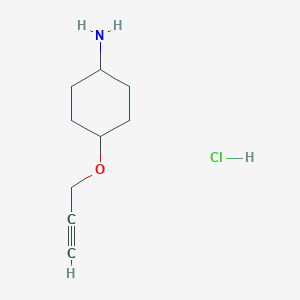
![2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-amine](/img/structure/B1472827.png)
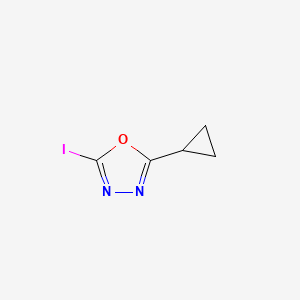
![(3S,7R,8aS)-7-hydroxy-3-isopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1472829.png)
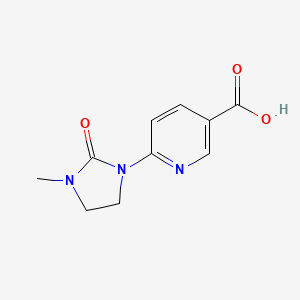
![8-(Pyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472833.png)
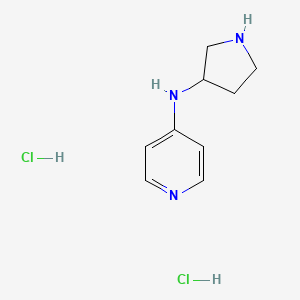
![N-(pyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472836.png)